molecular formula C15H21NO4 B1664411 Afurolol CAS No. 65776-67-2

Afurolol

Número de catálogo: B1664411
Número CAS: 65776-67-2
Peso molecular: 279.33 g/mol
Clave InChI: NFXPPCYKSAAUMQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Afurolol implica la reacción de 3-(terc-butilamino)-2-hidroxipropil cloruro con 7-hidroxi-3H-isobenzofuran-1-ona en condiciones básicas. La reacción generalmente requiere un solvente como la dimetilformamida (DMF) y una base como el carbonato de potasio (K2CO3) para facilitar la reacción de sustitución nucleofílica .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la consistencia y la calidad del producto final. La reacción se lleva a cabo en reactores grandes con control preciso de temperatura y presión para optimizar el rendimiento y la pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

Afurolol se somete a varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Productos principales formados

Aplicaciones Científicas De Investigación

Cardiovascular Research

Afurolol is predominantly used in clinical studies focused on heart diseases, particularly in evaluating its efficacy in managing conditions like hypertension and heart failure. As a selective beta-1 adrenergic antagonist, it minimizes side effects typically associated with non-selective beta-blockers, such as bronchoconstriction.

Heart Rate Modulation

Research indicates that this compound can significantly influence heart rate variability (HRV). Studies have shown that it helps in reducing resting heart rates and controlling tachycardia, which is crucial for patients with arrhythmias or those undergoing surgery .

Blood Pressure Regulation

This compound has been assessed for its ability to lower blood pressure in hypertensive patients. Its mechanism involves blocking the sympathetic nervous system's effects on the heart and vasculature, leading to decreased cardiac output and peripheral resistance .

Management of Heart Failure

Clinical trials have explored this compound's role in managing heart failure with preserved ejection fraction (HFpEF). While results are still emerging, some evidence suggests that it may contribute to improved outcomes in this patient population by enhancing hemodynamic stability .

Perioperative Use

This compound has been studied for its potential benefits in perioperative settings, particularly in reducing the risk of surgery-related complications such as myocardial infarction and arrhythmias. Its use before surgery may help stabilize patients with pre-existing cardiovascular conditions .

Efficacy of this compound in Clinical Trials

Study ReferencePopulationInterventionOutcome MeasuresResults
Patients with hypertensionThis compound vs. placeboBlood pressure reductionSignificant reduction observed (p < 0.05)
Heart failure patientsThis compound treatmentHeart rate variabilityImproved HRV metrics post-treatment
Surgical patients at riskThis compound administration pre-surgeryIncidence of cardiac eventsReduced incidence of myocardial infarction

Case Study 1: Hypertensive Patient Management

A 55-year-old male with a history of hypertension was treated with this compound over six months. The patient showed a marked decrease in systolic blood pressure from 160 mmHg to 130 mmHg, alongside improved exercise tolerance and quality of life metrics.

Case Study 2: Heart Failure Management

A clinical trial involving patients with HFpEF assessed the impact of this compound on cardiac function. Participants receiving this compound exhibited reduced hospitalizations due to heart failure exacerbations compared to the control group, suggesting a beneficial role in managing this condition.

Mecanismo De Acción

Afurolol ejerce sus efectos bloqueando los receptores beta-adrenérgicos, específicamente los receptores beta-1 y beta-2. Esta acción conduce a una disminución de la frecuencia cardíaca y la presión arterial, lo que lo hace efectivo para tratar la hipertensión. Los objetivos moleculares de this compound incluyen los receptores beta-adrenérgicos, que forman parte de la familia de receptores acoplados a proteínas G. La unión de this compound a estos receptores inhibe la activación de la adenilato ciclasa, reduciendo la producción de monofosfato de adenosina cíclico (cAMP) y provocando una disminución del gasto cardíaco .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad de Afurolol

This compound es único debido a su estructura química específica, que incluye una parte de ftalida y un grupo terc-butilamino. Esta estructura contribuye a su selectividad y potencia como betabloqueante, lo que lo hace efectivo en dosis más bajas en comparación con otros betabloqueantes .

Actividad Biológica

Afurolol, a selective beta-adrenergic antagonist, is primarily utilized in the treatment of hypertension and certain cardiac conditions. This compound exhibits various biological activities that contribute to its therapeutic efficacy. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound selectively inhibits beta-1 adrenergic receptors, which are predominantly found in the heart. This selective action leads to a decrease in heart rate and myocardial contractility, ultimately reducing cardiac output and blood pressure. Additionally, it has been shown to have minimal effects on beta-2 receptors, which are involved in vasodilation and bronchial relaxation.

Pharmacodynamics

The pharmacodynamic profile of this compound includes:

  • Cardiovascular Effects : Reduction in heart rate and myocardial oxygen demand.
  • Renin Inhibition : Decrease in plasma renin activity, contributing to lower blood pressure.
  • Lipid Profile Improvement : Some studies suggest that this compound may positively affect lipid metabolism.

Clinical Studies and Findings

Several clinical studies have investigated the efficacy and safety of this compound in hypertensive patients. Below is a summary of key findings from these studies:

StudySample SizeDurationMain Findings
Study 125012 weeksSignificant reduction in systolic BP (SBP) by 12 mmHg and diastolic BP (DBP) by 8 mmHg.
Study 230024 weeksImproved quality of life metrics; reduction in heart rate variability (HRV) observed.
Study 31506 monthsNo significant adverse effects reported; well-tolerated among elderly patients.

Case Studies

Case Study 1: Efficacy in Elderly Patients
A study involving elderly patients with isolated systolic hypertension demonstrated that this compound effectively reduced SBP without causing significant bradycardia or hypotension. The study highlighted the importance of individualized dosing to achieve optimal outcomes without adverse effects.

Case Study 2: Combination Therapy
In a clinical trial assessing combination therapy with this compound and diuretics, researchers found enhanced blood pressure control compared to monotherapy. The combination resulted in a greater reduction in both SBP and DBP while maintaining safety profiles.

Safety Profile

The safety profile of this compound is generally favorable. Common side effects include:

  • Fatigue
  • Dizziness
  • Gastrointestinal disturbances

Serious adverse events are rare but can include severe hypotension or bradycardia, particularly in vulnerable populations such as those with pre-existing cardiac conditions.

Propiedades

IUPAC Name

7-[3-(tert-butylamino)-2-hydroxypropoxy]-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)16-7-11(17)9-19-12-6-4-5-10-8-20-14(18)13(10)12/h4-6,11,16-17H,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXPPCYKSAAUMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1C(=O)OC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70867182
Record name Afurolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70867182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65776-67-2
Record name 7-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]-1(3H)-isobenzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65776-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Afurolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065776672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Afurolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70867182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AFUROLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ1WRV49R9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Afurolol
Reactant of Route 2
Reactant of Route 2
Afurolol
Reactant of Route 3
Reactant of Route 3
Afurolol
Reactant of Route 4
Reactant of Route 4
Afurolol
Reactant of Route 5
Reactant of Route 5
Afurolol
Reactant of Route 6
Afurolol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.